A Technical Guide to 2-Chloro-3-(trifluoromethyl)quinoxaline (CAS No. 254732-51-9): Synthesis, Properties, and Therapeutic Potential
A Technical Guide to 2-Chloro-3-(trifluoromethyl)quinoxaline (CAS No. 254732-51-9): Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethyl)quinoxaline, a key heterocyclic building block in medicinal chemistry. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse and potent biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The presence of a reactive chloro group at the 2-position and a trifluoromethyl moiety at the 3-position makes 2-Chloro-3-(trifluoromethyl)quinoxaline a versatile scaffold for the synthesis of novel therapeutic agents.[3] This document details its chemical properties, synthesis, and potential applications in drug discovery, with a focus on its role in the development of anticancer and antimicrobial agents. Experimental protocols for its synthesis and functionalization are provided, alongside a summary of the biological activities of its derivatives.
Chemical Properties and Data
2-Chloro-3-(trifluoromethyl)quinoxaline is a stable, solid organic compound. The trifluoromethyl group enhances its metabolic stability and membrane permeability, making it an attractive feature in drug design.[3]
| Property | Value | Reference |
| CAS Number | 254732-51-9 | [4] |
| Molecular Formula | C₉H₄ClF₃N₂ | [4] |
| Molecular Weight | 232.59 g/mol | [4] |
| Physical State | Solid | |
| Purity | Typically >97% | [5] |
| Storage | Room temperature, under an inert atmosphere | [3][5] |
Synthesis and Functionalization
The synthesis of 2-Chloro-3-(trifluoromethyl)quinoxaline is a multi-step process that begins with the condensation of o-phenylenediamine with an appropriate dicarbonyl compound, followed by chlorination.
General Synthesis Pathway
The synthesis of 2-Chloro-3-(trifluoromethyl)quinoxaline typically starts from o-phenylenediamine and a trifluoromethyl-containing β-ketoester. The resulting quinoxalinone is then chlorinated to yield the final product.
Caption: General Synthesis Workflow.
Experimental Protocol: Synthesis
This protocol is a general procedure and may require optimization.
Step 1: Synthesis of 3-(Trifluoromethyl)quinoxalin-2(1H)-one
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a trifluoromethyl β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) (1.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the quinoxalinone intermediate.
Step 2: Synthesis of 2-Chloro-3-(trifluoromethyl)quinoxaline
-
In a fume hood, suspend the dried 3-(trifluoromethyl)quinoxalin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-3-(trifluoromethyl)quinoxaline.
Functionalization via Suzuki-Miyaura Coupling
The chloro-substituent at the 2-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-3-(trifluoromethyl)quinoxaline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[6]
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).[6]
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours, monitoring the reaction by TLC or LC-MS.[7]
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[8]
-
Purify the crude product by flash column chromatography on silica gel.[6]
Caption: Suzuki-Miyaura Coupling Workflow.
Biological Activity of Derivatives
Derivatives of 2-Chloro-3-(trifluoromethyl)quinoxaline have shown promising activity in several therapeutic areas. The trifluoromethyl group often contributes to enhanced biological potency.[9]
Antimicrobial Activity
Quinoxaline 1,4-dioxide derivatives containing a trifluoromethyl group have been investigated for their antimicrobial properties.[9] These compounds have been shown to act as DNA-damaging agents.[9]
| Compound Derivative | Organism | MIC (µg/mL) | Reference |
| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides | S. aureus ATCC 29213 | Varies with substitution | [9] |
| M. tuberculosis | Varies with substitution | [9] | |
| 2,3-diaminoquinoxaline derivatives | Gram-positive & Gram-negative bacteria | Varies with substitution | [10] |
Anticancer Activity
New series of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their in vitro antitumor activity against a panel of human tumor cell lines.[11][12]
| Compound Derivative | Cell Line | GI₅₀ (µM) | Reference |
| 2-Benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide analog | Leukemia cell lines | < 0.15 | [11] |
| Breast (MCF7) | Varies with substitution | [11] | |
| Lung (NCI-H460) | Varies with substitution | [11] | |
| CNS (SF-268) | Varies with substitution | [11] |
Signaling Pathways and Mechanism of Action
While specific signaling pathways for 2-Chloro-3-(trifluoromethyl)quinoxaline are not yet elucidated, its derivatives are known to act through various mechanisms. For instance, some quinoxaline-based anticancer agents function as topoisomerase II inhibitors.[13] The antimicrobial quinoxaline 1,4-dioxides are suggested to exert their effect through DNA damage.[9]
Caption: Putative Mechanism of Action.
Conclusion
2-Chloro-3-(trifluoromethyl)quinoxaline is a valuable and versatile building block for the development of novel therapeutic agents. Its amenability to functionalization, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it a scaffold of high interest in medicinal chemistry. The demonstrated antimicrobial and anticancer activities of its derivatives warrant further investigation and optimization of this promising chemical core. This guide provides a foundational resource for researchers to explore the full potential of 2-Chloro-3-(trifluoromethyl)quinoxaline in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-(trifluoromethyl)quinoxaline|CAS 254732-51-9 [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
